molecular formula C23H18N2O2 B2430014 1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione CAS No. 898454-09-6

1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione

Cat. No.: B2430014
CAS No.: 898454-09-6
M. Wt: 354.409
InChI Key: KEIQAMUFGJYQPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione is a complex organic compound with a unique structure that combines a naphthalene ring, a pyrazine ring, and an ethenylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives with 4-ethenylbenzyl halides, followed by cyclization with pyrazine-2,3-dione under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione stands out due to its combination of a naphthalene ring and a pyrazine ring, providing unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials .

Properties

IUPAC Name

1-[(4-ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-2-17-10-12-18(13-11-17)16-24-14-15-25(23(27)22(24)26)21-9-5-7-19-6-3-4-8-20(19)21/h2-15H,1,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIQAMUFGJYQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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